(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is a synthetic organic compound characterized by its complex molecular structure and significant chemical properties. The compound features a trifluoromethyl group, which contributes to its chemical stability and potential biological activity. Its structure includes multiple functional groups that enhance its utility in various scientific applications.
This compound can be synthesized from readily available precursors, including 3,5-bis(trifluoromethyl)aniline and 4-(3-fluoropropoxy)phenyl derivatives. The synthesis typically involves advanced organic chemistry techniques, including coupling reactions and functional group transformations.
The compound falls under the category of α,β-unsaturated carbonyl compounds, specifically enones. It is notable for its trifluoromethyl substituents, which are known to influence both the physical and chemical properties of organic molecules.
The synthesis of (E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one can be achieved through several methods:
The molecular structure of (E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one features:
C=CC(=O)C1=CC=C(C=C1)N(C(C(F)(F)F)(C(F)(F)F))C(C(F)(F)F)=C
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one involves:
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one has several applications in scientific research:
This compound's unique properties make it a valuable candidate for further research and application across various scientific disciplines.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: